Tungsten hexafluoride

WF6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

WF6

Molecular Weight

InChI

InChI Key

SMILES

solubility

Decomposes in water

Very soluble in carbon tetrachloride, cyclohexane

Solubility in anhydrous hexafluoride: 3.14 moles/1000 g HF

MIscible with many colvents (e.g. cyclohexane, carbon tetrachloride)

Canonical SMILES

Material Science Research with Tungsten Films

Tungsten Hexafluoride is a crucial precursor for depositing thin films of Tungsten metal through a process called Chemical Vapor Deposition (CVD) []. Researchers utilize CVD to create precisely controlled layers of Tungsten with specific properties. These films can then be studied for their potential applications in various fields, such as:

- Microelectromechanical Systems (MEMS): Miniature devices that combine electrical and mechanical components. Tungsten films deposited from WF6 can enhance the structural integrity and electrical performance of these devices [].

- Nanoelectronics: The realm of electronics on the nanoscale. Tungsten films can contribute to the development of smaller, faster, and more efficient electronic components [].

- Advanced Coatings: Tungsten films offer superior hardness, wear resistance, and thermal stability. Researchers explore their use as coatings for cutting tools, turbine blades, and other components requiring high performance [].

In these research areas, scientists leverage the unique properties of Tungsten deposited from WF6 to explore novel material functionalities and device designs.

Nuclear Fuel Cycle Research (limited application)

Tungsten Hexafluoride has been investigated as a potential fuel source for specific types of nuclear reactors. However, this application is currently limited due to several factors [].

- Conversion Challenges: Converting WF6 into a usable nuclear fuel requires complex and energy-intensive processes.

- Neutronic Properties: While Tungsten can theoretically undergo nuclear fission, its neutronic properties may not be ideal for efficient energy production in conventional reactors.

- Environmental Concerns: The release of radioactive isotopes of Tungsten during nuclear operations poses potential environmental hazards.

Tungsten hexafluoride is a chemical compound with the formula . It appears as a colorless gas or light yellow liquid, known for its high toxicity and corrosiveness. This compound is notable for being a powerful Lewis acid and an exceptional oxidizing agent. Tungsten hexafluoride is primarily used in the production of other tungsten compounds and in various chemical synthesis processes. Its high reactivity with water, leading to the formation of hydrogen fluoride and tungsten oxides, makes it particularly hazardous in laboratory settings .

- Hydrolysis: When tungsten hexafluoride reacts with water, it decomposes to produce hydrogen fluoride and tungsten oxyfluorides, eventually forming tungsten trioxide:This reaction is significant due to the release of corrosive hydrogen fluoride gas1.

- Halide Exchange: Tungsten hexafluoride can react with titanium tetrachloride to form tungsten hexachloride and titanium trifluorochloride:This reaction results in a color change from colorless to dark purple due to the formation of solid products1.

- Reactions with Reducing Agents: Tungsten hexafluoride reacts vigorously with reducing agents like lithium borohydride, resulting in the formation of tungsten blue compounds, which are intermediate oxidation states of tungsten1.

- Reactions with Organic Compounds: It also forms colored adducts when interacting with various organic substances, indicating its ability to coordinate with different ligands1.

Tungsten hexafluoride is highly toxic and poses several health risks upon exposure. Acute effects include severe irritation and burns to skin and eyes, as well as respiratory issues when inhaled. Chronic exposure may lead to conditions such as fluorosis, characterized by skeletal and dental damage due to fluoride accumulation . The compound's corrosive nature necessitates stringent safety measures during handling.

Tungsten hexafluoride can be synthesized through several methods:

- Direct Fluorination: This method involves the direct reaction of tungsten metal with fluorine gas at elevated temperatures:

- Reactions with Fluorine Compounds: It can also be produced by reacting tungsten oxides or other tungsten compounds with fluorine or fluorinating agents under controlled conditions.

- Chemical Vapor Deposition: In semiconductor manufacturing, tungsten hexafluoride is utilized in chemical vapor deposition processes for depositing tungsten films on substrates .

Tungsten hexafluoride has several important applications:

- Chemical Manufacturing: It serves as a precursor for producing various tungsten compounds used in catalysts and materials science.

- Semiconductor Industry: Utilized in chemical vapor deposition processes for creating thin films of tungsten on semiconductor devices.

- Research: Employed in laboratories for synthesizing new materials and studying reaction mechanisms due to its unique properties as a Lewis acid .

Research on the interactions of tungsten hexafluoride focuses on its reactivity with water and various organic compounds. Studies have elucidated the hydrolysis mechanism, revealing intermediates that contribute to its corrosive effects. The compound's behavior as a Lewis acid has been extensively documented, showing its ability to form stable complexes with electron-rich species .

Tungsten hexafluoride can be compared with other transition metal hexafluorides, such as:

| Compound | Formula | Unique Features |

|---|---|---|

| Molybdenum hexafluoride | Similar reactivity but less toxic than tungsten hexafluoride | |

| Rhenium hexafluoride | Exhibits similar Lewis acidity but different stability profiles | |

| Chromium hexafluoride | Less reactive than tungsten hexafluoride |

Tungsten hexafluoride stands out due to its extreme reactivity, particularly its ability to hydrolyze rapidly upon contact with moisture, releasing toxic gases and forming stable oxides . This unique property differentiates it from other transition metal hexafluorides, making it particularly hazardous in both industrial and laboratory environments.

Industrial Synthesis Pathways

Industrial production of tungsten hexafluoride employs several well-established pathways, each optimized for specific scale and purity requirements. The predominant industrial method involves the direct fluorination of tungsten metal powder with fluorine gas, following the fundamental reaction: W + 3F₂ → WF₆ [1] [2] [3]. This highly exothermic reaction typically occurs at temperatures between 350 and 400 degrees Celsius under controlled atmospheric conditions [4].

The fluidized bed reactor approach represents a significant advancement in industrial synthesis methodologies. This system enables continuous processing of tungsten powder with fluorine gas at temperatures of approximately 350 degrees Celsius and operating pressures of 0.2 megapascals [5] [6]. The fluidized bed configuration ensures optimal gas-solid contact, resulting in enhanced reaction efficiency and improved product uniformity. Research indicates that this method achieves superior conversion rates compared to conventional fixed-bed systems due to the enhanced mass transfer characteristics inherent in fluidized systems [7].

| Method | Temperature (°C) | Pressure (bar) | Flow Rate (L/min) | Tungsten Powder Size (mesh) | Reaction Efficiency |

|---|---|---|---|---|---|

| Direct Fluorination | 300-400 | 1-2 | 120 | 100 | Moderate |

| Fluidized Bed Reactor | 350 | 0.2 | 1 | 80 | High |

| Two-Stage Reactor | 350±20 | Not specified | 0.03 m/s | 10mm diameter | High |

| Cracker-Reactor System | 150±10 | 0.2 | 1 | 80 | Very High |

Advanced industrial facilities increasingly employ two-stage reactor systems that combine initial fluorination with subsequent purification stages. The first stage operates at temperatures of 350 ± 20 degrees Celsius, utilizing tungsten blocks with diameters of 10 millimeters to maximize surface area exposure [6]. The second stage incorporates catalytic materials such as nickel wire to enhance reaction completion and product stabilization.

The cracker-reactor system represents the most sophisticated industrial approach, operating at reduced temperatures of 150 ± 10 degrees Celsius while maintaining high efficiency [5]. This system utilizes a preheating stage where fluorine gas and high-purity nitrogen are mixed and thermally conditioned before introduction to the reaction zone. The lower operating temperature reduces energy consumption while maintaining product quality through extended residence times and optimized gas flow dynamics [8].

Industrial synthesis pathways consistently demonstrate the critical importance of moisture control throughout the process. Tungsten hexafluoride exhibits extremely high reactivity with water, necessitating dehydration protocols that maintain water content below 3 parts per million in all process streams [1] [2]. This requirement drives the use of specialized materials such as Monel and high-grade stainless steel for reactor construction and associated piping systems [5] [6].

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of tungsten hexafluoride employs modified approaches that prioritize safety, precision, and analytical control over throughput considerations. The conventional direct reaction method remains the foundation for laboratory preparations, utilizing small quantities of tungsten powder ranging from 0.5 to 5 kilograms with reaction temperatures maintained between 300 and 400 degrees Celsius [1] [2].

Metal fluoride catalyst systems have emerged as particularly effective for laboratory applications. These systems incorporate cobalt trifluoride or silver difluoride as catalytic agents, enabling enhanced reaction rates and improved product selectivity [1] [2]. The catalytic approach typically employs 30 kilograms of 100-mesh tungsten powder in specialized reactors with dimensions of 89 millimeters diameter by 1000 millimeters length. Operational parameters include fluorine pressures of 1.5 to 2.0 bar and reaction temperatures of 300 degrees Celsius, with typical reaction durations extending 48 hours for complete conversion [1].

| Approach | Temperature Range (°C) | Tungsten Powder (kg) | Catalyst Used | Reaction Time (hours) | Yield Efficiency |

|---|---|---|---|---|---|

| Conventional Direct Reaction | 300-400 | 0.5-5 | None | 24-48 | Standard |

| Metal Fluoride Catalyst | 300 | 30 | CoF₃/AgF₂ | 48 | Enhanced |

| Nitrogen Trifluoride Method | 450±10 | 10 | None | 20 | High |

| Pretreatment Method | 70 | 0.6055 | HF gas | 24 | Optimized |

Nitrogen trifluoride-based synthesis represents an innovative laboratory technique that substitutes nitrogen trifluoride for elemental fluorine [5]. This approach operates at elevated temperatures of 450 ± 10 degrees Celsius with nitrogen trifluoride gas purity exceeding 99.9 percent. The method demonstrates significantly reduced reaction times of approximately 20 hours while maintaining high conversion efficiency. Laboratory investigations reveal that nitrogen trifluoride systems produce fewer impurities related to hydrogen fluoride contamination, resulting in superior product purity profiles [5].

The pretreatment method incorporates a novel two-step process that begins with hydrogen fluoride gas treatment at 70 degrees Celsius [9]. This initial pretreatment stage removes oxide films from tungsten surfaces, creating highly reactive sites for subsequent fluorination. The pretreatment utilizes 605.5 grams of tungsten powder with hydrogen fluoride concentrations of 100 to 1000 volume parts per million in fluorine gas. Following the 24-hour pretreatment phase, conventional fluorination proceeds at elevated temperatures with significantly enhanced reaction kinetics and improved yield efficiency [9].

Laboratory-scale operations emphasize precise control of reaction parameters through advanced monitoring systems. Research findings indicate that particle size distribution critically affects reaction efficiency, with 80 to 100 mesh tungsten powder providing optimal surface area exposure while maintaining adequate gas permeability [10] [11]. Flow rate optimization studies demonstrate that superficial gas velocities of 0.03 meters per second provide ideal conditions for mass transfer while minimizing channeling effects in packed bed configurations [6].

Temperature control systems in laboratory reactors typically employ electric heating with precision control of ± 5 degrees Celsius. This level of control enables detailed kinetic studies and optimization of reaction conditions for specific applications [10] [11]. Laboratory investigations consistently demonstrate that reaction initiation occurs at approximately 300 degrees Celsius, with optimal conversion rates achieved between 350 and 400 degrees Celsius [10] [4].

Purification and Stabilization Strategies

Purification of tungsten hexafluoride requires sophisticated separation techniques due to the similar physical and chemical properties of potential impurities, particularly molybdenum hexafluoride [12] [13]. Metal packed tower systems represent the most effective approach for removing molybdenum contamination, operating at temperatures between 0 and 100 degrees Celsius under atmospheric pressure conditions [12].

The metal packed tower technique utilizes specialized metals including molybdenum, tungsten, copper, nickel, iron, cobalt, zinc, titanium, aluminum, calcium, and magnesium [12]. These metals are prepared as powders or particles with sizes ranging from 0.1 micrometers to 1 millimeter and packed in stainless steel towers with internal diameters of 50 millimeters and lengths of 1000 millimeters [12]. The purification process achieves molybdenum removal efficiencies exceeding 99.999 percent purity through selective chemisorption mechanisms that preferentially bind molybdenum hexafluoride while allowing tungsten hexafluoride to pass through unchanged [12].

| Purification Method | Operating Temperature (°C) | Pressure (kPa) | Metal/Material Used | Impurity Removal Target | Purity Achieved (%) |

|---|---|---|---|---|---|

| Metal Packed Tower | 0-100 | Atmospheric | Mo, W, Cu, Ni, Fe | MoF₆ | 99.999+ |

| Distillation Column | 50 | 80 | Stainless Steel | General Impurities | 99.95 |

| Condensation-Distillation | -5 to 50 | Vacuum | Monel | HF, Moisture | 99.99 |

| Selective Adsorption | 50 | Atmospheric | Activated Carbon | Organic Compounds | 99.95 |

Distillation column purification employs conventional separation techniques based on vapor pressure differences between tungsten hexafluoride and various impurities [14]. The distillation apparatus incorporates light removal towers and heavy removal towers, each measuring 3000 millimeters in height with 500 millimeter diameters [14]. The light removal tower utilizes 30 theoretical plates with 5-millimeter diameter stainless steel theta ring packing, while the heavy removal tower employs 40 theoretical plates with identical packing materials [14]. Operational parameters include reboiler temperatures of 50 degrees Celsius and condenser temperatures maintained at 0 to 10 degrees Celsius [14].

Condensation-distillation systems combine low-temperature condensation with vacuum distillation to achieve exceptional purity levels [14]. These systems operate at collection temperatures of -5 degrees Celsius using Monel construction materials to withstand the corrosive environment [1] [5]. The condensation process effectively removes hydrogen fluoride and moisture impurities, which are critical contaminants that can compromise product stability during storage and handling [5] [14].

Selective adsorption techniques employ activated carbon and specialized adsorbent materials to remove organic compounds and other trace impurities [15]. These systems operate at ambient temperatures of approximately 50 degrees Celsius under atmospheric pressure conditions. The carbonaceous materials demonstrate high selectivity for organic impurities while exhibiting minimal interaction with tungsten hexafluoride [15].

| Parameter | Optimal Range | Effect on Yield | Research Finding |

|---|---|---|---|

| Reaction Temperature | 350-400°C | Critical | Reaction starts at 300°C |

| Fluorine Concentration | 99% purity | High | Higher purity improves efficiency |

| Particle Size Effect | 80-100 mesh | Moderate | Smaller particles increase surface area |

| Residence Time | 100-300 seconds | Significant | Longer residence improves conversion |

| Catalyst Impact | 0.01-0.1 vol% | Enhancement | Metal fluorides accelerate reaction |

Stabilization strategies for tungsten hexafluoride focus on preventing hydrolysis and maintaining product integrity during storage and transport. Research demonstrates that storage systems must maintain water content below 1 part per million to prevent formation of tungsten oxides and hydrogen fluoride [16] [17]. Specialized storage vessels constructed from Monel or high-grade stainless steel provide adequate corrosion resistance while maintaining structural integrity under pressure [16].

Temperature control during storage represents a critical stabilization parameter, with optimal storage temperatures maintained between -10 and 15 degrees Celsius to prevent unwanted phase transitions [18] [19]. The vapor pressure characteristics of tungsten hexafluoride, described by the Antoine equation with parameters A = 4.55569, B = 1021.208, and C = -64.70, enable precise pressure control through temperature management [20].

| Property | Value | Units | Significance |

|---|---|---|---|

| Melting Point | 2.3°C | °C | Phase transition |

| Boiling Point | 17.3°C | °C | Storage consideration |

| Density (gas) | 12.9 g/L | g/L at STP | Transport property |

| Vapor Pressure | 17.07 psia | psia at 25°C | Handling parameter |

| Molecular Weight | 297.83 g/mol | g/mol | Stoichiometric calculation |

Inert atmosphere purging systems utilize high-purity nitrogen or argon to maintain oxygen-free environments during purification and storage operations [8]. These systems prevent oxidation reactions that could compromise product purity and create handling hazards. Research indicates that nitrogen purging at flow rates of 1 to 5 liters per minute provides adequate protection while minimizing gas consumption [5] [8].

Crystallographic and Gas-Phase Structural Analysis

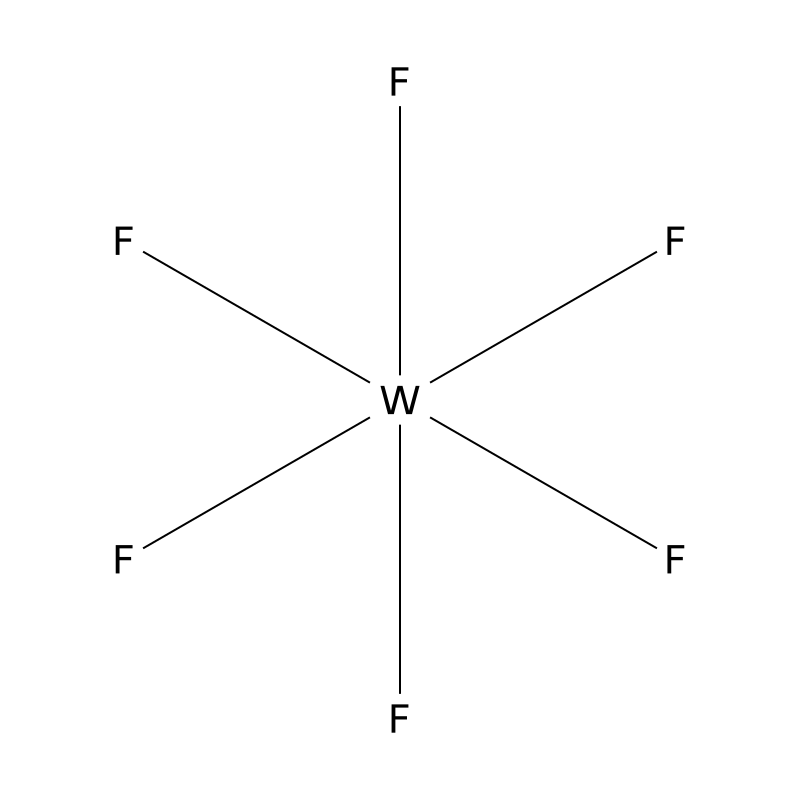

Tungsten hexafluoride exhibits a perfect octahedral molecular geometry with the symmetry point group Oh in both gas and solid phases [1] [2] [3]. The molecule consists of a central tungsten atom surrounded by six fluorine atoms arranged at the vertices of a regular octahedron.

Gas-Phase Structure

Electron diffraction studies have established that tungsten hexafluoride maintains octahedral symmetry in the gas phase with tungsten-fluorine bond distances of 183.2 pm [1] [2] [4]. This measurement represents the thermally averaged bond length accounting for vibrational motion. The molecule displays exceptional structural stability compared to other transition metal hexafluorides, with computational studies confirming that the octahedral structure is the only stable species on the ground state potential energy surface [5] [6].

Solid-State Crystallographic Structure

Tungsten hexafluoride undergoes temperature-dependent polymorphic transformations in the solid state. At temperatures above 2.3°C, the compound exists as a colorless gas, while between 2.3°C and 17°C, it condenses into a pale yellow liquid with a density of 3.44 g/cm³ [1] [2] [3].

Below 2.3°C, tungsten hexafluoride crystallizes in a cubic structure with a lattice parameter of 628 pm and a calculated density of 3.99 g/cm³ [1] [2] [3]. At temperatures below -9°C, the crystal system transforms to an orthorhombic structure with lattice constants of a = 960.3 pm, b = 871.3 pm, and c = 504.4 pm, resulting in a higher density of 4.56 g/cm³ [1] [2] [3]. In the orthorhombic phase, neutron diffraction studies have determined that the tungsten-fluorine bond length contracts slightly to 181 pm, with mean intermolecular contacts of 312 pm [1] [2] [3].

| Phase | Temperature Range | Crystal System | Lattice Parameters | Density (g/cm³) | W-F Bond Length (pm) |

|---|---|---|---|---|---|

| Gas | > 17°C | - | - | 13.0 | 183.2 |

| Liquid | 2.3-17°C | - | - | 3.44 | - |

| Cubic | 2.3 to -9°C | Cubic | a = 628 | 3.99 | - |

| Orthorhombic | < -9°C | Orthorhombic | a = 960.3, b = 871.3, c = 504.4 | 4.56 | 181 |

Comparison with Other Hexafluorides

X-ray diffraction studies of transition metal hexafluorides reveal that tungsten hexafluoride possesses one of the most regular octahedral structures among the third-row transition series [7]. The tungsten-fluorine bond length of 183.2 pm is virtually identical to those found in rhenium hexafluoride (182.9 pm) and osmium hexafluoride (182.8 pm), indicating similar bonding characteristics across the series [8].

Electronic Configuration and Hybridization

Electronic Configuration of Tungsten in Tungsten Hexafluoride

The tungsten atom in tungsten hexafluoride adopts a formal oxidation state of +6, corresponding to the electronic configuration [Xe] 4f¹⁴ 5d⁰ 6s⁰. This d⁰ configuration is achieved through the donation of all six valence electrons (5d⁴ 6s²) to form bonds with the fluorine atoms [9] [10]. The absence of unpaired electrons in the d orbitals contributes to the diamagnetic nature of the compound and its high stability.

Hybridization Scheme

The octahedral geometry of tungsten hexafluoride is consistent with sp³d² hybridization of the tungsten atom. This hybridization involves the mixing of one 6s orbital, three 6p orbitals, and two 5d orbitals to form six equivalent hybrid orbitals directed toward the vertices of a regular octahedron [11] [12]. The sp³d² hybrid orbitals overlap with the 2p orbitals of fluorine atoms to form six equivalent tungsten-fluorine σ bonds.

Molecular Orbital Analysis

Density functional theory calculations have provided detailed insights into the electronic structure of tungsten hexafluoride [9] [5] [6]. The highest occupied molecular orbital (HOMO) is predominantly localized on the fluorine atoms, representing the lone pair electrons on fluorine that do not participate in bonding. The lowest unoccupied molecular orbital (LUMO) is primarily tungsten-centered, involving the empty d orbitals of tungsten [9].

The molecular orbital analysis reveals that the bonding in tungsten hexafluoride has significant ionic character, with the tungsten-fluorine bonds being highly polarized toward fluorine [9] [5]. This ionic character contributes to the exceptional stability of the octahedral structure compared to other hexafluorides such as tungsten hexahydride, which adopts distorted geometries due to greater covalent character [5] [6].

Electronic Properties

Tungsten hexafluoride exhibits remarkably high ionization potential and unusually low electron affinity (3.4-3.7 eV) compared to other transition metal hexafluorides [9] [13] [14]. The high ionization potential results from the fact that the HOMO is delocalized over the highly electronegative fluorine atoms, making electron removal energetically unfavorable. The low electron affinity is attributed to the localization of any added electron on the tungsten center, which destabilizes the molecule due to occupation of antibonding orbitals [9].

| Electronic Property | Value | Reference |

|---|---|---|

| Ionization Potential | Very high | [9] |

| Electron Affinity | 3.4-3.7 eV | [9] [13] [14] |

| HOMO-LUMO Gap | 6.48 eV | [9] |

| Magnetic Character | Diamagnetic | [1] [2] |

Vibrational Characteristics

The vibrational spectrum of tungsten hexafluoride provides additional confirmation of its octahedral structure. The molecule exhibits six normal modes of vibration consistent with Oh symmetry [15] [16]. The totally symmetric stretching mode (ν₁, A₁g) occurs at 774 cm⁻¹ and is Raman active, while the antisymmetric stretching mode (ν₃, F₁u) appears at 711 cm⁻¹ and is infrared active [15] [16].

| Vibrational Mode | Frequency (cm⁻¹) | Symmetry | Activity |

|---|---|---|---|

| ν₁ (symmetric stretch) | 774 | A₁g | Raman |

| ν₂ (symmetric deformation) | 264 | Eg | Raman |

| ν₃ (antisymmetric stretch) | 711 | F₁u | IR |

| ν₄ (antisymmetric deformation) | 257 | F₁u | IR |

| ν₅ (asymmetric deformation) | 673 | F₂g | Raman |

| ν₆ (asymmetric deformation) | 203 | F₂u | Inactive |

Jahn-Teller Effects in Octahedral Coordination Complexes

Absence of Jahn-Teller Distortion in Tungsten Hexafluoride

Tungsten hexafluoride is notable for its complete absence of Jahn-Teller distortion, which distinguishes it from many other transition metal coordination complexes [17] [18]. The Jahn-Teller theorem states that non-linear molecules with orbitally degenerate ground states will undergo geometric distortion to remove the degeneracy and lower the total energy. However, tungsten hexafluoride maintains perfect octahedral symmetry due to its d⁰ electronic configuration [17] [18].

Electronic Factors Preventing Jahn-Teller Distortion

The tungsten(VI) center in tungsten hexafluoride possesses a d⁰ electronic configuration, meaning all d orbitals are empty. In octahedral coordination, the d orbitals split into two sets: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²). Since there are no electrons occupying these orbitals, there is no driving force for geometric distortion to relieve electronic degeneracy [17] [18].

Comparison with Other Octahedral Complexes

Many transition metal hexafluorides with partially filled d orbitals exhibit Jahn-Teller distortions. For example, copper(II) complexes with d⁹ configurations commonly show elongated octahedral geometries due to the unequal occupation of eg orbitals [17]. In contrast, tungsten hexafluoride maintains its octahedral structure regardless of temperature or phase, as confirmed by both experimental and theoretical studies [17] [18].

Structural Stability and Bonding Implications

The absence of Jahn-Teller distortion in tungsten hexafluoride contributes to its exceptional thermal and chemical stability. Density functional theory calculations confirm that the octahedral structure represents the global minimum on the potential energy surface, with no alternative geometries being energetically competitive [5] [6]. This stability is further enhanced by the high ionic character of the tungsten-fluorine bonds, which creates a rigid electronic framework resistant to geometric perturbations.

Vibrational Evidence for Octahedral Symmetry

Physical Description

GasVapo

Color/Form

Orthorhombic, deliquescent crystals when solid

Boiling Point

Density

Melting Point

GHS Hazard Statements

H280 (100%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H301+H311 (26.57%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;

acute toxicity, dermal];

H301 (26.57%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (26.57%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (11.19%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (72.73%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Compressed Gas;Corrosive;Acute Toxic

Other CAS

Wikipedia

Tungsten(VI) fluoride

Use Classification

Methods of Manufacturing

Prepared by direct fluorination of powdered tungsten. Can be purified by distillation, preferably under pressure.

General Manufacturing Information

Computer and electronic product manufacturing

Miscellaneous manufacturing

Wholesale and retail trade

Tungsten fluoride (WF6), (OC-6-11)-: ACTIVE